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Dde Biotin-PEG4-Alkyne

Cat. No.: B1498631
M. Wt: 650.8 g/mol
InChI Key: BDJHEZRAKBBIJH-LFERIPGTSA-N
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Description

Evolution of Bioorthogonal Click Chemistry in Research

The concept of "click chemistry," introduced by K.B. Sharpless in 2001, revolutionized the field by defining a set of criteria for ideal chemical reactions, emphasizing high yields, stereospecificity, and simple reaction conditions. organic-chemistry.org Among the most prominent click reactions is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org While the thermal version of this reaction required high temperatures, the discovery of copper(I) catalysis (CuAAC) dramatically accelerated the reaction rate, making it suitable for biological applications. organic-chemistry.orgwikipedia.org

Further advancements led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a potentially toxic copper catalyst by using strained cyclooctynes. numberanalytics.com The evolution of these bioorthogonal reactions has been driven by the continuous need for faster, more selective, and biocompatible methods for modifying biomolecules in their native environments. numberanalytics.comacs.org This has expanded the repertoire of tools available to researchers for studying a wide range of biological molecules and processes, including glycans, lipids, nucleic acids, and protein post-translational modifications. nih.gov

Strategic Design Principles of Multifunctional Chemical Probes

The power of bioorthogonal chemistry is fully realized in the design of multifunctional molecular probes. These sophisticated tools are engineered with distinct functional components, each serving a specific purpose. anr.frnih.gov A typical design involves a reactive group for bioorthogonal ligation, a reporter molecule for detection (like a fluorophore or an affinity tag), and a linker that connects these elements. anr.fr

The strategic design of these probes considers several key principles:

Specificity and Biocompatibility: The probe must selectively target the molecule of interest without causing cellular toxicity. nih.gov

Modularity: The ability to interchange different components (e.g., different reporter tags or linkers) allows for flexibility in experimental design.

Controlled Functionality: Incorporating cleavable linkers or protecting groups enables the controlled activation or release of specific functionalities. iris-biotech.de

Overview of Dde Biotin-PEG4-Alkyne within the Bioorthogonal Landscape

This compound is a prime example of a strategically designed multifunctional chemical probe that embodies the principles of bioorthogonal chemistry. This compound integrates several key features into a single molecule:

A Terminal Alkyne: This functional group serves as the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. alfa-chemistry.commedchemexpress.com The alkyne allows for the covalent attachment of the probe to any molecule that has been tagged with an azide group. nih.gov

Biotin (B1667282): This vitamin acts as a high-affinity tag for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for purification, detection, and immobilization of biotinylated molecules.

A PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic chain that enhances the water solubility of the probe. conju-probe.combroadpharm.com It also acts as a flexible spacer, minimizing steric hindrance between the biotin tag and the target molecule, which can improve the efficiency of biotin-streptavidin binding. lumiprobe.com

A Dde Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is a cleavable linker. iris-biotech.debroadpharm.com It is stable under many standard chemical conditions but can be selectively removed using hydrazine (B178648). peptide.comcreative-peptides.com This allows for the reversible binding and release of the biotinylated molecule from streptavidin, a crucial feature for applications like catch-and-release affinity purification. iris-biotech.de

This combination of a reactive alkyne, a versatile biotin tag, a solubility-enhancing PEG spacer, and a cleavable Dde linker makes this compound a powerful tool for a variety of applications in chemical biology and proteomics. medchemexpress.comglpbio.comprecisepeg.com It can be used to label and isolate azide-modified proteins, facilitate the study of protein-protein interactions, and contribute to the development of advanced molecular tools like PROTACs (Proteolysis Targeting Chimeras). medchemexpress.comglpbio.com

This compound Properties

PropertyValueSource
CAS Number 1802908-00-4 glpbio.com
Molecular Formula C32H50N4O8S glpbio.com
Molecular Weight 650.83 g/mol glpbio.com
Appearance SolidN/A
Solubility Soluble in DMSO glpbio.com
Storage Store at -20°C for long-term storage glpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50N4O8S B1498631 Dde Biotin-PEG4-Alkyne

Properties

Molecular Formula

C32H50N4O8S

Molecular Weight

650.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)/t24-,27-,30-/m0/s1

InChI Key

BDJHEZRAKBBIJH-LFERIPGTSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C

Origin of Product

United States

Molecular Architecture and Functional Design Rationale in Research Probes

Structural Significance of the Dde Protecting Group for Reversible Biotinylation

The N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl (Dde) group serves as a crucial element for achieving reversible biotinylation. iris-biotech.de The Dde group is a protecting group that is stable under many standard biochemical and organic synthesis conditions, including acidic and basic treatments used in Fmoc/tBu protocols. iris-biotech.de However, it can be selectively and efficiently cleaved under very mild conditions through the application of a dilute aqueous solution of hydrazine (B178648) (typically 2%) or hydroxylamine. iris-biotech.deresearchgate.netvectorlabs.com

This chemoselective cleavage is central to "catch-and-release" affinity purification strategies. iris-biotech.de In a typical workflow, a biomolecule of interest is first labeled with the Dde Biotin-PEG4-Alkyne probe. The biotinylated molecule is then captured on a solid support functionalized with streptavidin or avidin (B1170675). After washing away non-specific binders, the captured molecule can be released from the support by cleaving the Dde linker with hydrazine. researchgate.netvectorlabs.com This process releases the target molecule, leaving only a small chemical remnant, while the biotin (B1667282) tag remains bound to the streptavidin resin. vectorlabs.com This method avoids the harsh denaturing conditions (e.g., boiling in SDS-PAGE buffer) often required to disrupt the exceptionally strong biotin-streptavidin interaction, thereby preserving the native structure and function of the eluted protein. vectorlabs.com

Condition Dde Group Stability
Acidic (e.g., TFA)Stable
Basic (e.g., Piperidine)Stable
2% Hydrazine (aq)Cleaved
Hydroxylamine (aq)Cleaved

Functional Role of the Biotin Moiety in Affinity-Based Methodologies

The biotin moiety (Vitamin B7) is integral to the probe's function as an affinity tag. It exhibits one of the strongest known non-covalent interactions in biology with the proteins avidin and streptavidin, with an association constant (Ka) on the order of 10¹⁵ M⁻¹. thermofisher.comacs.org This bond forms rapidly and is extraordinarily stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.com

This high-affinity, high-specificity interaction is the foundation for numerous affinity-based applications. bangslabs.com Once a target molecule is labeled with the this compound probe, the biotin component can be used to:

Purify and Isolate: Labeled molecules can be selectively captured from complex mixtures like cell lysates using streptavidin-coated beads or resins. nih.gov

Detect and Quantify: The biotin tag can be detected using streptavidin conjugated to enzymes (e.g., HRP) or fluorophores for techniques like Western blotting, ELISA, and flow cytometry.

Immobilize: Biotinylated molecules can be tethered to streptavidin-coated surfaces for use in biosensors or other surface-based assays. thermofisher.com

The small size of the biotin molecule (MW = 244.3 Da) is advantageous as it minimizes potential interference with the biological activity of the labeled macromolecule. thermofisher.comaatbio.com

Impact of the Polyethylene Glycol (PEG4) Spacer in Bioconjugation Research

The tetraethylene glycol (PEG4) chain is incorporated as a spacer arm between the biotin and alkyne functionalities. This linker is not merely a passive connector; it imparts several beneficial properties that are critical for successful bioconjugation experiments.

The interaction between the biotin tag and the deep biotin-binding pocket of streptavidin can be sterically hindered if the biotin is attached too closely to a large biomolecule. aatbio.com The PEG4 spacer arm physically distances the biotin moiety from the labeled molecule. This separation minimizes steric clash, allowing the biotin to access the binding pocket of streptavidin more freely and ensuring a strong and efficient interaction. aatbio.com Similarly, it provides better accessibility for the alkyne group to react with its azide (B81097) partner.

The defined length of the PEG4 spacer provides optimal distance for efficient binding. The flexible chain allows the biotin tag to orient itself correctly for capture by streptavidin, which is crucial for maximizing the efficiency of affinity purification. By extending the biotin away from the surface of the target protein, the PEG spacer ensures that the affinity tag is readily available for interaction with the streptavidin-coated support.

Reactivity Profile of the Alkyne Functional Group in Click Chemistry

The terminal alkyne group is the reactive handle of the probe, designed for covalent ligation via azide-alkyne cycloaddition, a cornerstone of "click chemistry". medchemexpress.comresearchgate.net This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is widely used in bioconjugation due to its exceptional characteristics:

High Specificity: The alkyne group reacts almost exclusively with an azide group, with minimal side reactions with other functional groups found in biological systems. nih.gov

High Yield and Favorable Kinetics: The reaction proceeds rapidly and with high efficiency, often reaching completion under mild, biocompatible conditions (room temperature, aqueous solution). organic-chemistry.org The rate is significantly accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed reaction. organic-chemistry.org

Bio-orthogonality: Neither the alkyne nor the azide functional group is typically found in natural biological systems, meaning the reaction can proceed with high fidelity in complex biological environments without interfering with native processes.

This reactivity profile allows researchers to covalently attach the Dde-Biotin-PEG4 moiety to any biomolecule—such as a protein, nucleic acid, or glycan—that has been metabolically, enzymatically, or chemically modified to contain an azide group. The result is a stable triazole linkage. beilstein-journals.org

Advanced Bioconjugation Methodologies Employing Dde Biotin Peg4 Alkyne

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097). researchgate.netmdpi.com This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups. nih.gov Dde Biotin-PEG4-Alkyne serves as the alkyne component in this reaction, enabling the biotinylation of various azide-modified biomolecules such as proteins, nucleic acids, and glycans. broadpharm.comnih.gov

The mechanism of CuAAC involves a catalytic cycle initiated by the coordination of a copper(I) ion to the terminal alkyne of a molecule like this compound. This coordination acidifies the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. nih.gov This intermediate then reacts with an azide-tagged biomolecule in a [3+2] cycloaddition fashion. The resulting metallacycle undergoes rearrangement and protonolysis to release the stable triazole product and regenerate the copper(I) catalyst for subsequent cycles. researchgate.net

For effective bioconjugation, the orientation of the reactive partners is a key consideration. Research indicates that using an alkyne-bearing probe (like this compound) with an azide-tagged biomolecule is the ideal orientation to minimize non-specific labeling, as excess alkyne reagents can sometimes react with protein nucleophiles like cysteine residues. nih.gov

The efficiency and biocompatibility of the CuAAC reaction are significantly enhanced by the use of copper-chelating ligands. The catalytically active species is copper(I), which is unstable in aqueous environments and can readily oxidize to the inactive copper(II) state. broadpharm.com Ligands stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation, which ensures a more reliable and efficient reaction. broadpharm.comresearchgate.net

Furthermore, ligands accelerate the reaction rate, allowing for lower concentrations of the potentially cytotoxic copper catalyst to be used. researchgate.net This is particularly crucial for applications involving sensitive biological samples. Water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been developed to facilitate CuAAC reactions in entirely aqueous media, eliminating the need for organic co-solvents like DMSO that can be detrimental to protein structure and function. broadpharm.complos.org Studies have shown that THPTA-assisted CuAAC can be as efficient as reactions using the more traditional, DMSO-soluble ligand tris(benzyltriazolylmethyl)amine (TBTA) while better preserving the activity of enzymes. plos.org

LigandSolubilityKey AdvantageTypical Application
TBTA Organic Solvents (e.g., DMSO)High efficiency in standard CuAACGeneral bioconjugation, cell lysates
THPTA AqueousAllows for reactions in fully aqueous buffers, reducing copper toxicity and preserving biomolecule function. broadpharm.complos.orgLive-cell labeling, enzyme conjugation
L-Histidine AqueousExhibits low toxicity compared to other ligands, making it suitable for in-cell applications. nih.govIn vivo and intracellular CuAAC

Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

While CuAAC is a powerful tool, the inherent cytotoxicity of copper has limited its application in living systems. nih.govrsc.org This limitation spurred the development of copper-free click chemistry, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). acs.org This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a metal catalyst. biochempeg.comiris-biotech.de

To leverage SPAAC, analogues of this compound have been developed where the terminal alkyne is replaced with a DBCO group, creating Dde Biotin-PEG4-DBCO. medchemexpress.comaxispharm.com This reagent combines the cleavable biotinylation functionality with the biocompatibility of copper-free click chemistry. creative-biolabs.com

Dde Biotin-PEG4-DBCO is extensively used for labeling azide-modified biomolecules directly within living cells and organisms. iris-biotech.de Common applications include:

Live-Cell Imaging: Azide-modified metabolic precursors (e.g., sugars, amino acids) can be fed to cells and incorporated into newly synthesized glycans or proteins. These can then be labeled with a DBCO-fluorophore conjugate for visualization. The principles extend to biotinylation with Dde Biotin-PEG4-DBCO for subsequent detection with fluorescently-labeled streptavidin. chempep.com

Proteomics and Molecular Biology: The reagent is used to tag and isolate specific proteins or other biomolecules from complex cellular lysates for interaction studies or identification via mass spectrometry. axispharm.com The cleavable Dde linker is particularly advantageous here, as it allows for the gentle release of captured targets from streptavidin resin using a mild hydrazine (B178648) solution, preserving the integrity of the biomolecules for downstream analysis. vectorlabs.comaxispharm.com

The primary advantage of SPAAC is its exceptional biocompatibility, stemming from the elimination of the copper catalyst. biochempeg.comchempep.com This makes it the preferred method for experiments involving live cells or whole organisms.

FeatureCuAACSPAAC
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity, which can induce ROS formation and damage biomolecules. nih.govrsc.orgHigh; suitable for live-cell and in vivo applications without causing cellular damage. chempep.comvectorlabs.com
Reaction Conditions Requires ligands and reducing agents.Occurs under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature). vectorlabs.com
Kinetics Generally very fast, can be tuned with ligands.Fast, dependent on the specific strained cyclooctyne used.
Bioorthogonality HighHigh; reacts selectively with azides in complex biological milieu. chempep.com

Optimization of Click Chemistry Reaction Parameters

The success of both CuAAC and SPAAC depends on the careful optimization of several reaction parameters to maximize yield and specificity while minimizing potential side effects on the biological sample.

For CuAAC , key considerations include:

Buffer System: Buffers containing primary amines, such as Tris, should be avoided as they can inhibit the reaction. Phosphate-buffered saline (PBS) and triethanolamine (B1662121) (TEA) are commonly used alternatives. nih.gov

Reagents: A reducing agent, typically sodium ascorbate, is required to maintain copper in the active Cu(I) state. broadpharm.com The concentrations of the copper source (e.g., CuSO₄), the ligand, and the reducing agent must be optimized for each specific application to ensure efficient catalysis without compromising sample integrity. broadpharm.com

pH and Temperature: The reaction proceeds efficiently over a wide pH range and at room temperature, adding to its versatility. mdpi.com

For SPAAC , the reaction is generally simpler, but optimization is still beneficial:

Reagent Concentration: While no catalyst is needed, the concentrations of the azide- and DBCO-containing molecules influence the reaction rate according to second-order kinetics.

Solvent: The reaction is highly efficient in aqueous buffers compatible with physiological conditions. The inclusion of a PEG spacer in the Dde Biotin-PEG4-DBCO reagent enhances aqueous solubility and promotes efficient conjugation. axispharm.comrndsystems.com

Temperature: SPAAC reactions proceed rapidly at physiological temperatures (37 °C) as well as at room temperature.

By carefully selecting the appropriate click chemistry methodology and optimizing the reaction conditions, this compound and its DBCO analogue provide a powerful and adaptable system for the specific and cleavable biotinylation of biomolecules across a wide range of research applications.

Reaction Kinetics and Efficiency in Aqueous Media

The bioconjugation of this compound to azide-modified biomolecules is typically achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The kinetics of this reaction in aqueous media are a critical factor for its successful application, as most biological conjugations are performed under these conditions to maintain the native structure and function of the biomolecules.

The efficiency of the CuAAC reaction is influenced by several factors, including the pH of the medium, the concentration of reactants, and the choice of copper source and reducing agent. cd-bioparticles.net The reaction is known for being highly efficient and bio-orthogonal, meaning it does not interfere with native biological processes. cd-bioparticles.net The hydrophilic PEG4 spacer incorporated into the this compound molecule significantly improves its solubility in aqueous buffers, which is essential for achieving optimal reaction kinetics and preventing aggregation. axispharm.comaxispharm.com This enhanced solubility ensures that the reagent is readily available to react with azide-modified targets in a homogenous solution.

While specific kinetic data for this compound is not extensively published, the general parameters for CuAAC reactions provide a reliable framework. These reactions are typically rapid, often reaching completion within a short timeframe at room temperature. The conditions are generally mild and compatible with a wide range of biomolecules. cd-bioparticles.net

Table 1: Factors Influencing CuAAC Reaction Efficiency with this compound
ParameterInfluence on ReactionTypical Conditions for Bioconjugation
pHAffects the stability of reactants and the catalytic activity of the copper complex. cd-bioparticles.netNeutral to slightly basic (pH 7-8)
Copper(I) CatalystEssential for the cycloaddition reaction. Often generated in situ from a copper(II) salt and a reducing agent.CuSO₄ with a reducing agent like sodium ascorbate.
LigandStabilizes the Cu(I) oxidation state and improves reaction kinetics.Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligands.
TemperatureTypically performed at room temperature, but can be adjusted to optimize for specific biomolecules.20-37 °C

Specificity and Yield of Conjugation

The specificity of the this compound conjugation is a direct result of the highly selective nature of the copper-catalyzed azide-alkyne cycloaddition. This "click" reaction forms a stable triazole linkage exclusively between the terminal alkyne of the reagent and an azide group on the target molecule. cd-bioparticles.net This high degree of specificity prevents off-target labeling of other functional groups present in complex biological samples, thereby minimizing background and ensuring that only the intended molecules are biotinylated.

Conjugation yields can be influenced by the accessibility of the azide group on the target biomolecule and the optimization of reaction conditions. For surface-exposed azides on proteins or other macromolecules, high conjugation yields are regularly achieved. The use of stabilizing ligands for the copper(I) catalyst is crucial for maintaining catalytic activity and achieving high yields.

Table 2: General Performance Characteristics of this compound Conjugation
CharacteristicDescriptionSignificance in Bioconjugation
Specificity The alkyne group reacts specifically with azide groups, with minimal cross-reactivity to other biological functional groups. cd-bioparticles.netEnsures precise labeling of the intended target, reducing false positives in subsequent analyses.
Yield Generally high to quantitative, depending on reaction optimization and substrate accessibility.Maximizes the amount of labeled biomolecule for sensitive detection and effective purification.
Cleavability The Dde linker can be cleaved with 2% aqueous hydrazine, allowing for the release of the conjugated molecule after affinity purification. cd-bioparticles.netaxispharm.comFacilitates the recovery of target molecules in their native state for further analysis, such as mass spectrometry.

Characterization of Bioconjugation Products

Following the conjugation of this compound to a target biomolecule, it is essential to characterize the resulting product to confirm successful labeling and determine the degree of modification. A suite of analytical techniques is typically employed for this purpose.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is often used as an initial qualitative assessment for protein conjugations. A successful conjugation can sometimes be visualized as a slight upward shift in the molecular weight of the protein band on the gel, corresponding to the mass of the attached this compound (650.8 Da). axispharm.com Further confirmation can be obtained by Western blotting using streptavidin conjugated to a reporter enzyme (like horseradish peroxidase), which will specifically detect the biotinylated protein.

Mass Spectrometry (MS) provides a more definitive and quantitative characterization. For proteins, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the precise molecular weight of the intact conjugate. The observed mass increase should correspond to the mass of the attached label. For more detailed analysis, the conjugated protein can be proteolytically digested (e.g., with trypsin) and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique can identify the specific peptide containing the modification and pinpoint the exact site of conjugation.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a valuable tool for assessing the purity of the bioconjugate and separating the labeled product from any unreacted starting materials. The increased hydrophobicity of the biotinylated molecule may result in a longer retention time compared to the unlabeled biomolecule, allowing for their separation and quantification.

The unique feature of the Dde linker can also be exploited during characterization. Treatment of the conjugate with hydrazine will cleave the linker, and the resulting change in molecular weight or chromatographic behavior can be monitored to confirm the presence of the cleavable tag. cd-bioparticles.netaxispharm.com

Reversible Biotinylation Strategies and Affinity Based Research Applications

Mechanism and Conditions for Dde Deprotection

The key to the reversible nature of Dde Biotin-PEG4-Alkyne lies in the lability of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group under specific chemical conditions. This allows for the controlled cleavage of the biotin (B1667282) tag from the biomolecule of interest after its capture on a streptavidin matrix.

Hydrazine-Mediated Cleavage of the Dde Group

The most common and well-established method for the deprotection of the Dde group is through treatment with a solution of hydrazine (B178648) (N₂H₄). sigmaaldrich.comresearchgate.net The mechanism involves a nucleophilic attack by hydrazine on the enone system of the Dde group, leading to the formation of a stable pyrazole (B372694) derivative and the release of the free amine on the linker, effectively cleaving the connection to the biotin moiety. iris-biotech.de A standard and highly effective condition for this cleavage is the use of a 2% hydrazine solution in a suitable organic solvent, such as N,N-dimethylformamide (DMF). sigmaaldrich.comresearchgate.net Research has demonstrated high cleavage efficiencies under these conditions.

Table 1: Efficiency of Hydrazine-Mediated Dde Cleavage In an interactive implementation, this table could be sorted by cleavage efficiency or incubation time.

Cleavage Reagent Incubation Time Temperature Cleavage Efficiency Reference
2% Hydrazine 60 minutes 40°C >95% nih.gov
2% Hydrazine 90 minutes Room Temperature 98% of proteins identified in triplicate nih.gov

Optimization of Mild Cleavage Conditions for Target Integrity

While 2% hydrazine in DMF is highly efficient, the primary goal of using a cleavable linker is to preserve the structural and functional integrity of the released biomolecule. Therefore, optimizing for the mildest possible cleavage conditions is crucial. Factors such as hydrazine concentration, reaction time, and temperature can be modulated to minimize potential damage to sensitive proteins or peptides. For instance, studies have shown that efficient cleavage can be achieved at room temperature, avoiding the need for heating that could denature proteins. sigmaaldrich.comnih.gov

It is important to note that prolonged exposure to higher concentrations of hydrazine can potentially lead to undesirable side reactions. peptide.com Furthermore, the stability of the Dde group itself can be a consideration, as instances of Dde group migration have been reported under certain conditions, such as during Fmoc deprotection in peptide synthesis. nih.gov Careful optimization and adherence to established protocols are therefore essential to ensure the specificity and efficiency of the cleavage reaction, safeguarding the integrity of the target molecule for subsequent analysis.

Utility in Cleavable Affinity Tags for Biomolecule Purification

The combination of a high-affinity binding moiety (biotin), a spacer arm (PEG4), a reactive handle (alkyne), and a cleavable element (Dde) makes this compound a highly valuable reagent for affinity-based purification, particularly in the field of proteomics.

Enrichment and Release from Streptavidin Matrices

The fundamental application of this compound is in the "catch-and-release" purification of biomolecules. The alkyne group allows for the covalent attachment of the tag to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Once biotinylated, the target molecules can be efficiently captured from complex biological mixtures using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin.

Following the capture and stringent washing steps to remove non-specifically bound contaminants, the enriched biomolecules are released from the streptavidin matrix by cleaving the Dde linker with hydrazine. This process allows for the recovery of the purified target molecules in a soluble and often functional state, a significant advantage over traditional methods that require harsh, denaturing conditions to disrupt the biotin-streptavidin interaction. nih.gov

Reduction of Non-Specific Binding in Proteomic Workflows

A major challenge in affinity purification-mass spectrometry (AP-MS) workflows is the presence of background proteins that bind non-specifically to the affinity matrix. The use of cleavable linkers like the one in this compound has been shown to dramatically reduce this background noise. By eluting only the specifically captured and cleaved target molecules, the number of co-purified, non-specifically bound proteins is significantly diminished.

A study comparing the use of a cleavable Dde biotin-azide linker with a non-cleavable biotin-azide for the identification of newly synthesized proteins demonstrated a substantial reduction in background proteins identified in control samples when the cleavable linker was employed. nih.gov

Table 2: Comparison of Identified Proteins Using Cleavable vs. Non-Cleavable Biotin Tags In an interactive implementation, this table could be filtered by sample type.

Linker Type Sample Type Number of Identified Proteins Reference
Dde Biotin-Azide (Cleavable) Control (PBS-treated) Low nih.gov
Biotin-Azide (Non-cleavable) Control (PBS-treated) High nih.gov
Dde Biotin-Azide (Cleavable) Experimental (OPP-treated) High number of nascent proteins nih.gov
Biotin-Azide (Non-cleavable) Experimental (OPP-treated) Lower number of confidently identified nascent proteins due to high background nih.gov

This reduction in background leads to a higher signal-to-noise ratio, enabling the confident identification of true interaction partners and modified proteins, thereby increasing the depth and accuracy of proteomic analyses. nih.gov

Conceptual Framework for Controlled Release and Downstream Analysis

The ability to control the release of purified biomolecules from an affinity matrix is central to the utility of this compound. This controlled release forms the conceptual basis for a variety of downstream analytical techniques, most notably mass spectrometry-based proteomics. The mild cleavage conditions ensure that the eluted proteins are compatible with subsequent enzymatic digestion and analysis.

The cleavage of the Dde group leaves behind a small chemical remnant on the tagged biomolecule. This minimal mass modification is an important consideration for mass spectrometry, as it is less likely to interfere with peptide identification and sequencing compared to the entire biotin-PEG linker. The precise and predictable nature of the cleavage reaction allows for the specific elution of the target molecules, free from the streptavidin and the solid support, resulting in a cleaner sample for analysis. This clean elution is particularly advantageous for quantitative proteomics techniques, where minimizing sample complexity and contamination is paramount for accurate measurements. nih.govthermofisher.com

Applications in Drug Discovery and Development Research

Linker Design for Antibody-Drug Conjugates (ADCs)

ADCs represent a paradigm-shifting approach in oncology, combining the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting these two parts is paramount to the ADC's success, dictating its stability in circulation and the efficiency of payload release at the tumor site. broadpharm.com Dde Biotin-PEG4-Alkyne offers a chemically cleavable linker system that addresses these critical requirements.

The efficacy of an ADC is a delicate balance between stability and payload release. The linker must be robust enough to remain intact in the bloodstream to prevent premature release of the toxic payload, which could lead to systemic toxicity. nih.govnih.gov Conversely, it must be readily cleaved once the ADC is internalized by the target cancer cell to unleash the cytotoxic agent. nih.gov

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group integrated into the this compound linker provides a distinct advantage in this regard. Linkers based on the Dde protecting group are known to be stable under typical physiological conditions (e.g., neutral pH in the bloodstream) but can be selectively and efficiently cleaved under mild, non-enzymatic conditions using hydrazine (B178648) or hydroxylamine. iris-biotech.deaxispharm.com This chemical trigger mechanism allows for a controlled release of the drug payload. While most clinical ADCs use enzyme- or pH-cleavable linkers, the hydrazine-sensitive Dde linker offers a valuable alternative for research and development, providing an orthogonal release strategy that is not dependent on the biological environment of the lysosome. iris-biotech.de

Table 1: Comparison of Cleavable Linker Properties

Linker Type Cleavage Trigger Location of Release Key Features
Dde-based Hydrazine Chemical (controlled) Stable at physiological pH; orthogonal release mechanism. iris-biotech.deaxispharm.com
Hydrazone Low pH Endosome/Lysosome Exploits acidic tumor microenvironment; can have variable plasma stability. nih.govnih.gov
Dipeptide Proteases (e.g., Cathepsin B) Lysosome Relies on overexpressed enzymes in tumor cells; can have species-specific stability issues. nih.gov

| Disulfide | Reducing agents (e.g., Glutathione) | Cytoplasm | Exploits high intracellular glutathione concentrations. |

Creating effective ADCs requires precise control over the conjugation process to produce homogeneous products with a defined drug-to-antibody ratio (DAR). Traditional conjugation methods often result in heterogeneous mixtures, which can complicate development and affect efficacy. nih.gov The terminal alkyne group on this compound is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com

This bioorthogonal reaction provides a highly efficient and specific method for conjugating the linker-payload complex to an antibody that has been engineered to contain an azide (B81097) group. The use of click chemistry allows for the site-specific attachment of the drug, leading to the production of well-defined, homogeneous ADCs. nih.gov This level of control is a significant methodological advance, improving the reproducibility, characterization, and therapeutic window of the resulting ADC. nih.gov The combination of a cleavable Dde moiety, a PEG spacer, and a click-reactive alkyne handle in a single reagent streamlines the synthesis of sophisticated, research-oriented ADCs.

Investigative Tools for Drug Delivery Systems

Beyond its role in the final ADC construct, the trifunctional nature of this compound makes it an invaluable tool for studying and optimizing drug delivery systems, such as nanoparticles, liposomes, and other targeted vehicles. researchgate.netresearchgate.net The molecule's three key components—alkyne, biotin (B1667282), and the cleavable Dde linker—can be used to functionalize, track, and assess the cargo release of these delivery platforms.

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and reducing off-target effects. Nanocarriers are often functionalized with targeting ligands to achieve this specificity. The alkyne group of this compound allows it to be easily conjugated to the surface of azide-modified nanocarriers using click chemistry. evronylab.org

Once the nanocarrier is "clicked" with the linker, the exposed biotin moiety serves as a high-affinity handle. Biotin's interaction with avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in biology, making it an exceptional tool for bio-functionalization. rsc.orgnih.gov For example, a streptavidin-conjugated targeting ligand (like an antibody fragment or peptide) can be readily attached to the biotinylated nanocarrier, creating a targeted drug delivery vehicle. evronylab.org This modular approach allows researchers to easily construct and test various targeted nanocarrier formulations. Studies have demonstrated the successful use of biotin-functionalized nanoparticles to enhance the delivery of cargo to specific cells and tissues. nih.gov

A critical challenge in developing drug delivery systems is confirming that the cargo reaches its intended intracellular target and is released effectively. This compound provides a sophisticated method to investigate these processes.

The biotin tag allows researchers to track the nanocarrier and its cargo. For instance, after administering the nanocarriers to cells, lysates can be subjected to affinity purification using streptavidin beads to isolate the nanocarriers and any associated proteins, allowing for the study of their interactions. vectorlabs.com Furthermore, fluorescently-labeled streptavidin can be used to visualize the uptake and trafficking of the biotinylated nanocarriers within cells using microscopy. nih.govmdpi.com

Crucially, the hydrazine-cleavable Dde linker enables the controlled release of the cargo for analytical purposes. researchgate.netvectorlabs.com Researchers can first confirm the delivery of the biotin-tagged cargo to a specific cellular compartment and then treat the system with hydrazine to cleave the linker. iris-biotech.de The subsequent release of the cargo and its downstream effects can then be measured. This allows for a clear and direct assessment of the delivery and release mechanism, separating the effects of the cargo from the delivery vehicle itself. This "capture-and-release" capability is a powerful asset for validating the function of advanced drug delivery systems. researchgate.net

Table 2: Research Applications Enabled by this compound's Functional Moieties

Moiety Functionality Research Application
Alkyne Covalent conjugation (Click Chemistry) Attaching the linker to antibodies or nanocarrier surfaces.
Biotin High-affinity binding (to Streptavidin) Tracking and imaging of delivery vehicles; Affinity purification for proteomic studies. rsc.orgvectorlabs.com
Dde Linker Cleavage (with Hydrazine) Controlled release of payloads from ADCs; Releasing captured biomolecules from affinity resins for analysis. iris-biotech.devectorlabs.com

| PEG4 Spacer | Hydrophilicity, Flexibility | Improves solubility and pharmacokinetics of conjugates; Reduces steric hindrance. broadpharm.comvectorlabs.com |

Applications in Materials Science and Nano Biotechnology Research

Functionalization of Biomaterials and Surfaces

The ability to modify the surfaces of biomaterials is crucial for controlling their interaction with biological systems. Dde Biotin-PEG4-Alkyne serves as a versatile tool for the functionalization of a wide range of materials, including polymers, metals, and ceramics, that have been pre-activated with azide (B81097) groups.

By immobilizing this compound onto a material surface, a biotin-functionalized interface is created. This interface can then be used to capture streptavidin, which in turn can be used to bind a wide array of biotinylated biomolecules, such as peptides, proteins, and nucleic acids. This modular approach allows for the creation of biologically active interfaces that can elicit specific cellular responses or programmed biomolecular interactions. The cleavable Dde linker is a key feature, enabling the surface to be regenerated or the attached biomolecules to be recovered for further analysis.

The reversible nature of the immobilization facilitated by the Dde linker is particularly advantageous in applications such as high-throughput screening and affinity-based sensing. Biomolecules can be attached to a surface for interaction studies, and subsequently released for identification or quantification. For example, in proteomic studies, proteins can be captured on a functionalized surface and, after washing to remove non-specific binders, can be released for analysis by mass spectrometry. The mild cleavage conditions, typically using hydrazine (B178648), help to preserve the integrity of the released biomolecules.

FeatureDescriptionImplication for Sensing and Screening
Alkyne Group Enables covalent attachment to azide-modified surfaces via click chemistry.Provides a stable and oriented immobilization of the biotin (B1667282) tag.
Biotin Moiety Exhibits high-affinity binding to streptavidin.Allows for the strong and specific capture of streptavidin-conjugated probes or biotinylated targets.
Dde Linker Cleavable under mild conditions (e.g., 2% hydrazine in aqueous solution).Enables the recovery of captured biomolecules for downstream analysis and the regeneration of the sensor surface.
PEG4 Spacer A hydrophilic spacer arm.Increases aqueous solubility and reduces steric hindrance between the surface and the interacting biomolecules.

Development of Biosensors and Diagnostic Platforms

The high affinity of the biotin-streptavidin interaction is a cornerstone of many biosensing and diagnostic assays. This compound allows for the integration of this powerful recognition system into various sensor platforms in a controlled and reversible manner.

This compound can be used to functionalize the surface of biosensing elements such as microcantilevers, nanoparticles, and electrodes. For instance, a gold electrode modified with an azide-terminated self-assembled monolayer can be functionalized with this compound. This biotinylated electrode can then capture streptavidin-enzyme conjugates, creating a biosensor where the enzymatic reaction product can be detected electrochemically. The ability to cleave the Dde linker allows for the removal of the streptavidin-enzyme conjugate, providing a pathway for sensor regeneration.

The biotin-streptavidin system is often employed to amplify signals in immunoassays and other diagnostic tests. The tetrameric nature of streptavidin, with its four biotin-binding sites, allows for the creation of layered architectures that can increase the signal output. For example, a capture antibody can be immobilized on a surface, which then binds the target analyte. A biotinylated detection antibody can then bind to the analyte, followed by the addition of a streptavidin-enzyme conjugate. This sandwich assay format, which can be constructed on a surface functionalized with this compound, can lead to a significant enhancement in detection sensitivity compared to direct detection methods. Research has shown that the use of a biotin-streptavidin system can improve the limit of detection in assays like ELISA by several fold. In one study, a competition-based strategy in an ELISA for the detection of the ESAT-6 protein, an early secreted antigen in tuberculosis, demonstrated a four-fold improvement in the limit of detection (from 1 nM to 250 pM) when using a biotin-streptavidin system. plos.org

ParameterNon-Amplified SystemBiotin-Streptavidin Amplified System
Detection Limit HigherLower
Signal Strength WeakerStronger
Assay Complexity SimplerMore complex (additional steps)
Example Application Direct ELISASandwich ELISA, Bio-barcode assays

Methodological Enhancements and Comparative Analyses in Research

Optimization of Experimental Protocols for Diverse Biological Samples

The successful application of Dde Biotin-PEG4-Alkyne hinges on the careful optimization of experimental protocols, which must be adapted to the specific characteristics of the biological sample under investigation, such as cell lysates, tissues, or secretomes.

A critical parameter in the workflow is the timing of the affinity enrichment step relative to protein digestion. Research comparing different enrichment modes has demonstrated that performing the streptavidin-based affinity capture after proteolytic digestion of the labeled proteome yields a significantly greater number of identified peptides compared to enrichment of intact proteins prior to digestion. biorxiv.orgnih.gov This "peptide-centric" approach is thought to reduce steric hindrance and improve the accessibility of the biotin (B1667282) tag to the streptavidin resin, thereby enhancing capture efficiency.

For complex samples like tissue homogenates, which contain high concentrations of endogenous proteins and potential interfering substances, protocol optimization is particularly crucial. Key considerations include:

Lysis and Solubilization: The choice of lysis buffer and detergents is critical to ensure complete protein solubilization while maintaining the integrity of the azide-modified target proteins. Detergent concentrations, such as SDS, may need to be optimized to balance solubilization with compatibility for the subsequent click chemistry and affinity purification steps.

Click Chemistry Conditions: The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be influenced by the complexity of the lysate. Optimization of reagent concentrations, including the copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA), is necessary to maximize labeling efficiency and minimize off-target reactions or protein precipitation. nih.gov Incubation times for the click reaction, typically around one hour at room temperature, may require adjustment based on the sample complexity and protein concentration. nih.gov

Washing Steps: Stringent washing of the streptavidin beads after affinity capture is essential to remove non-specifically bound proteins, a common challenge in proteomics. Wash buffers often contain high salt concentrations and non-ionic detergents to disrupt weak, non-specific interactions. The composition and number of washes should be empirically determined to maximize the signal-to-noise ratio.

Comparative Studies with Alternative Cleavable and Non-Cleavable Biotinylation Reagents

The performance of this compound is best understood in the context of alternative biotinylation reagents. Its key features—the mild cleavage conditions and the nature of the residual tag—offer distinct advantages over other commonly used linkers.

Evaluation of Affinity and Cleavage Efficiency

The core advantage of the Dde linker is its efficient cleavage under mild conditions, typically using a 2% aqueous hydrazine (B178648) solution at room temperature or slightly elevated temperatures (e.g., 40°C). nih.govvectorlabs.comresearchgate.net This contrasts sharply with non-cleavable linkers, which require harsh, denaturing conditions (e.g., boiling in SDS-containing buffer) to elute captured proteins, often leading to the co-elution of non-specifically bound proteins and streptavidin itself. vectorlabs.com

Comparative studies have demonstrated the high cleavage efficiency of the Dde linker. One study comparing Dde and disulfide-based cleavable linkers reported cleavage rates of >95% for the Dde linker with 2% hydrazine. nih.gov Another investigation comparing an alkyne-Dde-biotin linker to a photocleavable (PC) biotin linker found that the Dde reagent produced a higher biotin signal after labeling and a lower residual signal on the beads after cleavage, indicating more efficient labeling and release. researchgate.net

The affinity of the biotin moiety for streptavidin is exceptionally high (Kd ≈ 10⁻¹⁴ M) and is generally not significantly impacted by the attached linker. thermofisher.com The PEG4 spacer in this compound helps to minimize steric hindrance, ensuring the biotin group can effectively reach and bind to the deep biotin-binding pockets of streptavidin. nih.govresearchgate.net

Table 1. Comparative Analysis of Biotinylation Reagents
Reagent TypeCleavage ConditionCleavage EfficiencyKey AdvantagesKey Disadvantages
This compound2% Hydrazine (mild, chemical)>95%Mild, specific cleavage; minimal residual tagHydrazine toxicity requires careful handling
Photocleavable (PC) Biotin-AlkyneUV light (e.g., 365 nm)VariableNo chemical reagents needed for cleavagePotentially lower labeling/cleavage efficiency; UV can damage samples
Disulfide (DS) Biotin-AlkyneReducing agents (e.g., DTT, TCEP)>98%High cleavage efficiencyCan reduce endogenous disulfides; may require alkylation step
Acid-cleavable (e.g., DADPS) Biotin-AlkyneMild acid (e.g., 10% Formic Acid)HighEfficient cleavage under MS-compatible conditionsPotential for side reactions (e.g., formylation); acid-lability of some PTMs
Non-cleavable Biotin-PEG4-AlkyneHarsh denaturation (e.g., boiling in SDS)N/A (elution, not cleavage)Linker stabilityHigh background from co-eluting proteins and streptavidin

Impact on Downstream Analytical Sensitivity and Specificity

The choice of biotinylation reagent has a profound impact on the quality of downstream mass spectrometry (MS) data. Cleavable linkers, in general, significantly improve the specificity of proteomic analyses by reducing the background of non-specifically bound proteins that are often co-eluted under the harsh conditions required for non-cleavable reagents. researchgate.net

The Dde linker offers specific advantages for MS-based analysis. Upon cleavage with hydrazine, a small molecular fragment remains on the labeled peptide. vectorlabs.com This small mass addition has been shown to have a minimal effect on the chromatographic behavior of the modified peptide, with retention times being almost identical to the corresponding non-modified peptides. nih.gov This predictability facilitates peptide identification in complex LC-MS/MS datasets.

In contrast, other cleavable linkers can introduce complications. For example, the cleavage of azobenzene (B91143) (AZO) linkers with sodium dithionite (B78146) was found to cause an unexpected artifactual modification (sulfation) on the residual tag, complicating data analysis. biorxiv.org Similarly, while acid-cleavable linkers like DADPS are highly efficient, the acidic conditions can potentially cause formylation of certain amino acid residues, adding another layer of complexity to the data. biorxiv.org Non-cleavable biotin tags, being large and bulky, can suppress the ionization of peptides and lead to lower sensitivity in MS analysis. The use of a cleavable tag like Dde-biotin allows the bulky biotin-streptavidin complex to be removed before MS analysis, thereby enhancing the sensitivity and specificity of target peptide identification. nih.gov

Integration with Automated High-Throughput Screening Platforms

The robustness, specificity, and mild elution conditions associated with Dde-based biotin probes make them highly suitable for integration into automated high-throughput screening (HTS) platforms for chemical proteomics and drug discovery. nih.govresearchgate.netbiorxiv.org

A key requirement for HTS is the ability to process many samples in parallel with high reproducibility and minimal sample loss. Automated workflows often employ magnetic streptavidin beads in 96-well plate formats, which are amenable to robotic liquid handling. The Dde linker chemistry is fully compatible with such systems.

One study detailed an automated high-throughput method for the enrichment of newly synthesized proteins using a DBCO-Dde-PEG4-Biotin conjugate, which is structurally analogous to the alkyne version. nih.gov The workflow was implemented on an automated pipetting platform for sample loading, washing, and elution. The authors specifically chose the Dde linker for several reasons:

Reproducible Cleavage: The chemical cleavage with hydrazine was found to be highly reproducible and consistent, with most proteins being released within the first hour of incubation. A 90-minute cleavage time was established as the standard protocol, ensuring consistent elution across a 96-well plate. nih.gov

Increased Selectivity: The specific chemical cleavage minimizes the elution of non-specific binders that remain attached to the beads, which is a major advantage over simple denaturing elution methods. nih.gov

Compatibility: The cleavage conditions (hydrazine in PBS) are compatible with downstream steps like tryptic digestion and mass spectrometry. nih.gov

The entire automated process, from loading the clicked lysate to eluting the enriched proteins, could be completed in approximately 3 hours for 96 samples, demonstrating a significant improvement in throughput compared to manual, multi-day protocols. nih.govnih.gov This integration of Dde-based cleavable biotin reagents with automated platforms enables large-scale, reproducible chemical proteomics experiments, facilitating applications like target deconvolution and selectivity profiling of drug candidates. researchgate.net

Future Directions and Emerging Research Avenues

Expanding Bioorthogonal Reactivity Profiles of Dde Biotin-PEG4-Alkyne Analogues

The core utility of this compound lies in its alkyne group, which readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.comcreative-biolabs.com Future research is geared towards creating analogues with expanded bioorthogonal reactivity to broaden their experimental applications and allow for multi-target labeling.

One avenue of exploration is the modification of the alkyne group to participate in alternative bioorthogonal reactions. While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation in living systems. wikipedia.org To circumvent this, analogues featuring strained cyclooctynes could be developed for strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a metal catalyst. wikipedia.orgacs.org Further diversification could involve replacing the alkyne with other reactive handles, such as nitrones or sydnones, which also react with strained alkynes, or tetrazines, which participate in rapid inverse-electron-demand Diels-Alder reactions. nih.gov This would create a panel of probes that could be used orthogonally in the same biological system to track multiple targets simultaneously.

Another area of development focuses on the Dde linker itself. While the hydrazine-mediated cleavage of the Dde group is effective, there is a demand for linkers that can be cleaved under different, orthogonal conditions. iris-biotech.devectorlabs.com Research into alternative cleavable moieties that can be incorporated into the probe's structure is ongoing. Examples include diazobenzene linkers cleavable by sodium dithionite (B78146), photocleavable (PC) linkers sensitive to UV light, and acid-labile linkers like dialkoxydiphenylsilane (DADPS). acs.orgnih.gov The development of this compound analogues with a variety of cleavable linkers would provide researchers with a toolkit to release captured biomolecules under specific, user-defined conditions, enhancing the versatility of affinity purification experiments. researchgate.nettum.de

Bioorthogonal ReactionReactive PartnersKey AdvantagePotential Application for Analogues
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide (B81097) + Strained Alkyne (e.g., cyclooctyne)Copper-free, highly biocompatible for live-cell studies. wikipedia.orgReal-time tracking of biomolecules in living organisms.
Inverse Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene/Alkyne (e.g., trans-cyclooctene)Extremely fast reaction kinetics. nih.govCapturing transient biological interactions.
Sydnone-Alkyne CycloadditionSydnone + Strained AlkyneOffers an alternative to azide-based chemistry. nih.govDual labeling experiments orthogonal to azide/alkyne chemistry.

Integration with Advanced Imaging and Spectroscopic Techniques

The biotin (B1667282) tag on the this compound probe is a versatile anchor for a wide range of detection methods. Future research will increasingly focus on integrating this probe with cutting-edge imaging and spectroscopic techniques to visualize and quantify biological processes with unprecedented spatial and temporal resolution.

One promising frontier is the application of these probes in super-resolution microscopy techniques, such as STED, PALM, and STORM. By conjugating streptavidin-linked fluorophores to biotinylated targets, researchers can overcome the diffraction limit of light microscopy and visualize cellular structures at the nanoscale. The cleavable nature of the Dde linker could also be exploited to modulate fluorescent signals for certain imaging applications.

In the realm of mass spectrometry, this compound is poised for integration with mass spectrometry imaging (MSI). This technique allows for the spatial mapping of molecules directly from tissue sections. After on-tissue click reaction of the probe with a metabolically labeled biomolecule, the biotin tag could be used for signal amplification or targeted analysis, providing a map of the biomolecule's distribution within the tissue architecture. Furthermore, the use of isotopically labeled versions of the alkyne probe, known as IsoTaG, enables mass-independent chemical proteomics and more precise quantification. vectorlabs.com

Correlative light and electron microscopy (CLEM) represents another exciting avenue. delmic.com In a CLEM workflow, a target is first identified using fluorescence microscopy (light microscopy) and then analyzed at ultra-high resolution using electron microscopy. This compound can facilitate this by first localizing a target with a streptavidin-fluorophore conjugate, followed by detection using streptavidin conjugated to an electron-dense particle (like a gold nanoparticle) for EM imaging. nih.govresearchgate.net This allows researchers to overlay functional data from fluorescence imaging with detailed ultrastructural context.

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems as a whole. This requires the integration of multiple layers of biological information, a field known as multi-omics. The unique properties of this compound make it an ideal tool for these integrative studies, particularly for linking proteomic data with other 'omes'.

A key application is in the field of activity-based protein profiling (ABPP), a chemoproteomic strategy used to study enzyme function directly in native biological systems. nih.gov By attaching the alkyne probe to a specific enzyme inhibitor, researchers can label and identify active enzymes in a complex proteome. The cleavable Dde linker facilitates the release of these captured enzymes for mass spectrometry-based identification and quantification, providing insights into enzyme regulation in health and disease. researchgate.net

The ability to isolate specific protein populations also opens the door to integrated multi-omics analyses. For example, a population of newly synthesized proteins, captured using bioorthogonal non-canonical amino acid tagging (BONCAT) with this compound, can be identified by proteomics. nih.gov Simultaneously, researchers could analyze the metabolome or transcriptome of the same biological sample to correlate changes in protein synthesis with metabolic or gene expression profiles. This integrated approach can reveal novel connections between different layers of biological regulation. The development of acid-cleavable probes, such as those with a DADPS linker, has been shown to improve the sensitivity and number of identified peptides in such proteomic workflows. nih.govfigshare.com

Multi-Omics Integration StrategyRole of this compoundBiological Question Addressed
Proteomics + TranscriptomicsIsolate newly synthesized proteins for MS analysis.How do changes in gene expression correlate with protein synthesis rates?
Proteomics + MetabolomicsCapture specific enzyme sub-proteomes using ABPP.How do alterations in enzyme activity impact metabolic pathways?
Proteomics + GenomicsIdentify proteins interacting with specific DNA loci (after crosslinking).What proteins are involved in the regulation of a specific gene?

Design of Next-Generation Multifunctional Probes for Complex Biological Systems

The modular nature of this compound provides a scaffold for the design of next-generation multifunctional probes. By incorporating additional functionalities into the probe's structure, researchers can create sophisticated tools to perform multiple tasks simultaneously within a single experiment, such as capturing, imaging, and identifying biomolecular interactions in living cells. nih.gov

A major area of development is the creation of trifunctional probes. sigmaaldrich.com These probes typically contain:

A bioorthogonal handle (like the alkyne) for attaching a reporter tag.

A cleavable linker and affinity tag (like the Dde-biotin moiety) for enrichment and purification.

A photoreactive group (such as a diazirine or benzophenone) for covalently crosslinking the probe to interacting biomolecules upon photoactivation. elsevierpure.comresearchgate.net

Such a probe would allow researchers to "freeze" transient interactions in time, isolate the crosslinked complexes using the biotin tag, and then identify the binding partners by mass spectrometry after cleaving the Dde linker. nih.govsemanticscholar.org This approach is invaluable for mapping protein-protein, protein-nucleic acid, or protein-small molecule interaction networks. nih.gov

Furthermore, fluorescent dyes can be incorporated directly into the probe's structure, creating a single reagent for both imaging and affinity purification. For instance, a probe combining Dde-biotin, an alkyne, and a fluorophore like TAMRA has been conceptualized. rsc.orgmedchemexpress.com This would enable direct visualization of the probe's localization within a cell before proceeding with affinity capture of its targets. These "all-in-one" probes streamline experimental workflows and provide a more direct correlation between localization and interaction data, paving the way for a deeper understanding of the intricate molecular choreography of life. axispharm.com

Q & A

Basic Research Questions

Q. How does Dde Biotin-PEG4-Alkyne enable site-specific biotinylation of biomolecules?

  • Methodological Answer : The Dde (4,4-dimethyl-3,5-dioxo-1,2-diphenyl-1,4-dihydropyrazol-2-ylidene) group acts as an acid-labile protecting group for amines, allowing selective deprotection under mild acidic conditions (e.g., 2% hydrazine or pH 4.5 buffer). Post-deprotection, the alkyne group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized targets, while the biotin-streptavidin system facilitates downstream purification or detection. The PEG4 spacer minimizes steric hindrance, enhancing streptavidin binding efficiency .

Q. What are the optimal reaction conditions for CuAAC using this compound?

  • Methodological Answer : Standard conditions include:

  • Catalyst : 1 mM CuSO₄ with 5 mM sodium ascorbate (reducing agent).
  • Solvent : Aqueous buffer (PBS, pH 7.4) with 10–20% DMSO or DMF for solubility.
  • Reaction Time : 1–2 hours at 25°C.
  • Validation : Confirm conjugation via MALDI-TOF MS or HPLC with streptavidin-affinity retention assays .

Q. How to purify biotinylated conjugates after click chemistry?

  • Methodological Answer : Use streptavidin-coated magnetic beads or columns:

Incubate reaction mixture with beads for 15–30 min.

Wash with PBS to remove unreacted reagents.

Elute with 2 mM biotin or 6 M guanidine-HCl (harsh conditions).
Validate purity via SDS-PAGE or LC-MS .

Advanced Research Questions

Q. How to resolve steric hindrance in multi-step conjugations involving this compound?

  • Methodological Answer :

  • Sequential Deprotection : Use orthogonal protecting groups (e.g., Dde for amines, Fmoc for thiols) to control reaction order.
  • PEG4 Spacer Optimization : Replace PEG4 with longer PEG chains (e.g., PEG8) if steric clashes persist.
  • Click Reaction Order : Perform CuAAC after biotin-streptavidin binding to avoid copper-induced aggregation .

Q. How to analyze conflicting data on Dde deprotection efficiency under varying pH?

  • Methodological Answer :

  • Controlled Deprotection : Compare hydrazine (pH 8.5) vs. hydroxylamine (pH 4.5) treatments using HPLC to quantify free amines.
  • Mass Spectrometry : Monitor molecular weight shifts (e.g., loss of Dde group: ~196 Da).
  • Statistical Validation : Replicate experiments (n ≥ 3) and use ANOVA to assess pH-dependent variability .

Q. How to design experiments for in vivo RNA proximity labeling using this compound?

  • Methodological Answer :

Probe Design : Fuse RNA-binding proteins (e.g., MS2 coat) with APEX2 peroxidase.

Biotinylation : Administer this compound, allowing APEX2-mediated radical generation to tag proximal RNA with alkyne handles.

Post-Harvest Click Chemistry : Perform CuAAC with azide-functionalized sequencing adapters.
Validate via RNA-Seq and streptavidin pull-down efficiency .

Q. How to mitigate solubility limitations of this compound in aqueous systems?

  • Methodological Answer :

  • Co-Solvents : Use 10–20% DMSO or ethanol to pre-dissolve the compound.
  • PEG Modification : Increase PEG length (e.g., PEG8) or substitute with zwitterionic polymers.
  • Concentration Optimization : Titrate stock solutions (1–5 mM) to avoid precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.